![molecular formula C18H23NO3 B5822879 2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B5822879.png)
2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline is an organic compound with the molecular formula C18H21NO3 It is characterized by the presence of a dimethylphenyl group and a trimethoxyphenyl group connected through a methylene bridge to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline typically involves the reaction of 2,5-dimethylaniline with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming a Schiff base intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts, and the reaction is often carried out in solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
2,5-Dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学的研究の応用
2,5-Dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
作用機序
The mechanism of action of 2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anticancer effects. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate: A dihydrofolate reductase inhibitor with similar structural features.
Trimethoprim: Another dihydrofolate reductase inhibitor used as an antibiotic.
Uniqueness
2,5-Dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline is unique due to its specific combination of dimethyl and trimethoxyphenyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2,5-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-12-6-7-13(2)15(8-12)19-11-14-9-16(20-3)18(22-5)17(10-14)21-4/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEHZYXZUULZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
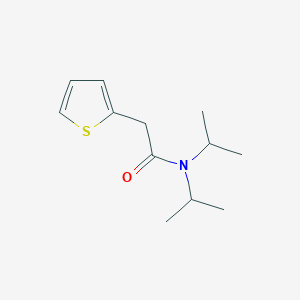
![2-({[(cyclohexylcarbonyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5822822.png)
![cyclohexyl(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone](/img/structure/B5822836.png)
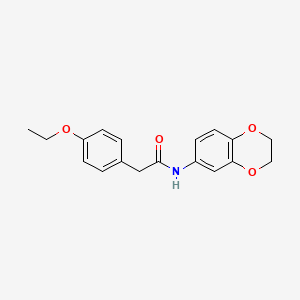
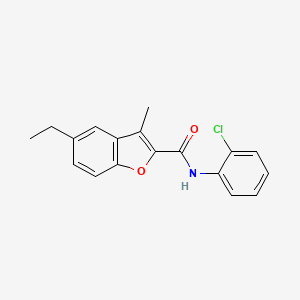
![methyl 1-[2-(4-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5822851.png)
![N-[2-(3-CHLOROPHENYL)ETHYL]-4-NITROBENZENE-1-SULFONAMIDE](/img/structure/B5822871.png)
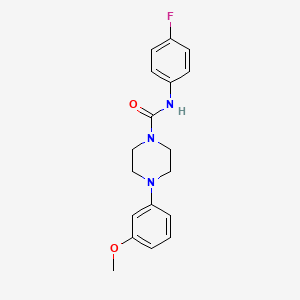
![5-[(4-ethoxyphenyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5822881.png)
![8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5822888.png)
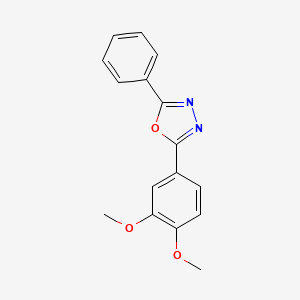
![2-(8-{2-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINO}-1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDRO-7H-PURIN-7-YL)ETHYL ACETATE](/img/structure/B5822898.png)
![2-Methyl-4-phenyl-[1,2,4]triazino[2,3-a]benzimidazol-3-one](/img/structure/B5822905.png)
![4-Bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-nitropyrazole](/img/structure/B5822907.png)
